Cas no 15069-48-4 (7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one)

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative with a molecular formula of C₁₀H₉BrO. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, enabling selective functionalization, while the indanone scaffold provides a versatile framework for further modifications. The methyl group at the 4-position contributes to steric and electronic effects, influencing reaction pathways. This compound is characterized by high purity and stability, making it suitable for use in complex synthetic routes. Its well-defined structure ensures reproducibility in research and industrial applications, supporting advancements in medicinal chemistry and material science.
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one structure
15069-48-4 structure
Product name:7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
CAS No:15069-48-4
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD00003788
CID:198445
PubChem ID:313697

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,7-bromo-2,3-dihydro-4-methyl-
    • 4(7)-BROMO-7(4)-METHYL-1-INDANONE
    • 7-bromo-4-methyl-2,3-dihydroinden-1-one
    • 7-Brom-4-methyl-indan-1-on
    • 7-bromo-4-methyl-indan-1-one
    • AC1L7O0H
    • AC1Q2JF3
    • AK134147
    • NSC229342
    • 15069-48-4
    • 7-Bromo-4-methyl-1-indanone
    • MFCD00003788
    • DTXSID60310612
    • CS-0217461
    • NSC-229342
    • F52765
    • AM9171
    • FT-0756470
    • Z1269198376
    • EN300-7473284
    • AKOS015923421
    • MDL: MFCD00003788
    • Inchi: 1S/C10H9BrO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
    • InChI Key: BYDNWFNQAPDJEO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C2=C1C(CC2)=O

Computed Properties

  • Exact Mass: 223.98367
  • Monoisotopic Mass: 223.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.526
  • Boiling Point: 340.8°Cat760mmHg
  • Flash Point: 124°C
  • Refractive Index: 1.609
  • PSA: 17.07
  • LogP: 2.88640

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B808120-100mg
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4
100mg
$ 65.00 2022-06-06
Aaron
AR00ASY1-500mg
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95%
500mg
$822.00 2025-02-14
Aaron
AR00ASY1-10g
7-BroMo-4-Methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95%
10g
$4413.00 2023-12-16
A2B Chem LLC
AF02973-2.5g
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95%
2.5g
$1566.00 2024-04-20
A2B Chem LLC
AF02973-5g
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95%
5g
$2301.00 2024-04-20
1PlusChem
1P00ASPP-10g
7-BroMo-4-Methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95%
10g
$4006.00 2024-06-20
Crysdot LLC
CD12139544-5g
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95+%
5g
$669 2024-07-23
TRC
B808120-50mg
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4
50mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
Y0996549-5g
7-bromo-4-methyl-2,3-dihydroinden-1-one
15069-48-4 95%
5g
$900 2024-08-02
Alichem
A079000621-1g
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
15069-48-4 95%
1g
180.00 USD 2021-06-15

Additional information on 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Exploring the Properties and Applications of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 15069-48-4)

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 15069-48-4) is a brominated indanone derivative that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, characterized by its unique molecular structure, serves as a versatile intermediate in the development of bioactive molecules. Its chemical formula (C10H9BrO) and molecular weight (225.08 g/mol) make it a valuable building block for designing novel compounds with potential therapeutic applications.

In recent years, the demand for heterocyclic compounds like 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has surged due to their role in drug discovery. Researchers are particularly interested in its synthetic pathways and reactivity, as it can undergo various transformations, including Suzuki-Miyaura coupling and nucleophilic substitution reactions. These properties align with the growing trend of green chemistry and sustainable synthesis, which prioritize efficiency and minimal environmental impact.

The compound’s structural features, such as the indenone core and bromine substituent, contribute to its utility in medicinal chemistry. For instance, indanone derivatives are known to exhibit anti-inflammatory and neuroprotective activities, making 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one a candidate for further exploration in CNS drug development. This aligns with current healthcare trends focusing on neurodegenerative diseases like Alzheimer’s and Parkinson’s.

From an industrial perspective, CAS No. 15069-48-4 is often discussed in forums and publications related to high-value intermediates and custom synthesis. Its purity and stability under standard conditions make it a reliable choice for scale-up production. Laboratories frequently search for suppliers and technical data sheets to ensure optimal handling and storage, reflecting the compound’s commercial relevance.

In summary, 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one exemplifies the intersection of organic chemistry and applied research. Its multifaceted applications—from pharmaceutical intermediates to material science—highlight its importance in modern scientific endeavors. As interest in targeted drug design and catalysis grows, this compound will likely remain a focal point for innovation.

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